![molecular formula C10H9BrClF2NO B12630579 (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride CAS No. 934843-25-1](/img/structure/B12630579.png)
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride typically involves multiple steps. One common route includes the bromination of a methoxyphenyl precursor, followed by the introduction of difluoroethanimidoyl chloride. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The imidoyl chloride group can undergo hydrolysis to form corresponding amides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amides or acids.
Aplicaciones Científicas De Investigación
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride involves its interaction with specific molecular targets. The bromomethyl and difluoroethanimidoyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-N-[2-(Chloromethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride
- (1Z)-N-[2-(Bromomethyl)-4-ethoxyphenyl]-2,2-difluoroethanimidoyl chloride
Uniqueness
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromomethyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
934843-25-1 |
|---|---|
Fórmula molecular |
C10H9BrClF2NO |
Peso molecular |
312.54 g/mol |
Nombre IUPAC |
N-[2-(bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9BrClF2NO/c1-16-7-2-3-8(6(4-7)5-11)15-9(12)10(13)14/h2-4,10H,5H2,1H3 |
Clave InChI |
RFYCSRPBFYKOLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=C(C(F)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


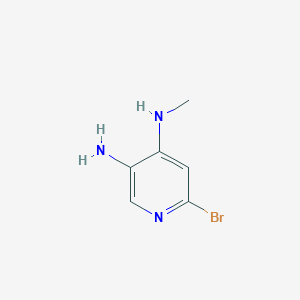
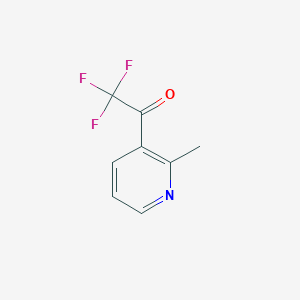
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
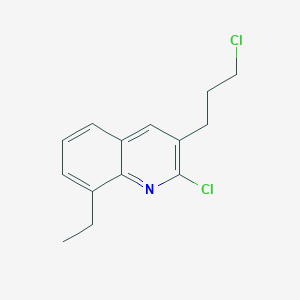
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)

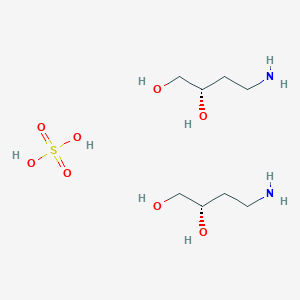
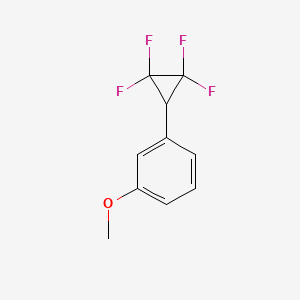
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
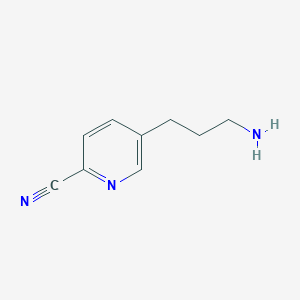
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
